Cas no 1820665-59-5 (3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one)

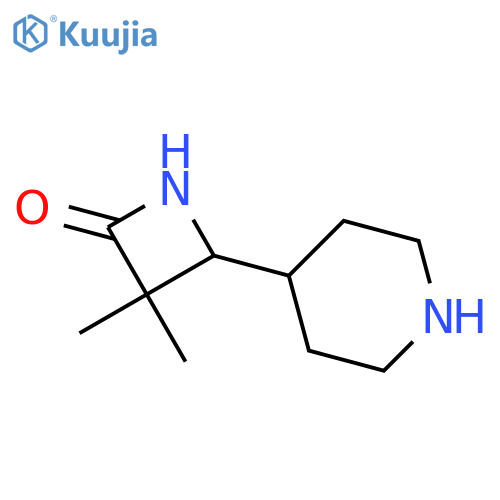

1820665-59-5 structure

商品名:3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one

CAS番号:1820665-59-5

MF:C10H18N2O

メガワット:182.262722492218

MDL:MFCD29033982

CID:4620510

PubChem ID:119056935

3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one 化学的及び物理的性質

名前と識別子

-

- 3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one

- 3,3-dimethyl-4-piperidin-4-ylazetidin-2-one

- 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one

-

- MDL: MFCD29033982

- インチ: 1S/C10H18N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h7-8,11H,3-6H2,1-2H3,(H,12,13)

- InChIKey: IQXRNASVXFIYNK-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C)(C)C(C2CCNCC2)N1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 219

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 41.1

3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-224699-0.05g |

3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |

1820665-59-5 | 95% | 0.05g |

$238.0 | 2024-06-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2580-10G |

3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |

1820665-59-5 | 95% | 10g |

¥ 22,737.00 | 2023-04-14 | |

| Enamine | EN300-224699-0.25g |

3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |

1820665-59-5 | 95% | 0.25g |

$509.0 | 2024-06-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2580-250MG |

3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |

1820665-59-5 | 95% | 250MG |

¥ 1,821.00 | 2023-04-14 | |

| 1PlusChem | 1P01AN6J-50mg |

3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one |

1820665-59-5 | 95% | 50mg |

$300.00 | 2025-03-19 | |

| 1PlusChem | 1P01AN6J-5g |

3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one |

1820665-59-5 | 95% | 5g |

$3348.00 | 2025-03-19 | |

| 1PlusChem | 1P01AN6J-10g |

3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |

1820665-59-5 | 95% | 10g |

$5527.00 | 2024-06-18 | |

| Enamine | EN300-224699-5g |

3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |

1820665-59-5 | 95% | 5g |

$2981.0 | 2023-09-15 | |

| A2B Chem LLC | AV75419-250mg |

3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |

1820665-59-5 | 95% | 250mg |

$571.00 | 2024-04-20 | |

| A2B Chem LLC | AV75419-5g |

3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |

1820665-59-5 | 95% | 5g |

$3173.00 | 2024-04-20 |

3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

1820665-59-5 (3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one) 関連製品

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1820665-59-5)3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one

清らかである:99%

はかる:1g

価格 ($):832.0